molecular formula C9H15N3 B12541709 2-[(Pyridin-2-yl)methyl]propane-1,3-diamine CAS No. 142867-86-5

2-[(Pyridin-2-yl)methyl]propane-1,3-diamine

Cat. No.: B12541709
CAS No.: 142867-86-5
M. Wt: 165.24 g/mol
InChI Key: JLLHIJGDANUHOU-UHFFFAOYSA-N
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Description

2-[(Pyridin-2-yl)methyl]propane-1,3-diamine is a chemical compound of interest in scientific research. This diamine features a propane-1,3-diamine backbone substituted with a pyridin-2-ylmethyl group. The molecular structure, which incorporates multiple nitrogen donor atoms, suggests its potential utility as a ligand in coordination chemistry. Structurally related diamines are known to form tetradentate Schiff base ligands, such as N,N'-bis(1-pyridin-2-yl-ethylidene)propane-1,3-diamine, which can coordinate to various metal centers like zinc(II) to form complexes suitable for crystallographic studies . The primary application of such compounds lies in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, where flexible N-donor ligands are crucial for constructing structurally diverse materials with potential catalytic or functional properties . As a reagent, it may also serve as a building block for the synthesis of more complex heterocyclic systems. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

CAS No.

142867-86-5

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2-(pyridin-2-ylmethyl)propane-1,3-diamine

InChI

InChI=1S/C9H15N3/c10-6-8(7-11)5-9-3-1-2-4-12-9/h1-4,8H,5-7,10-11H2

InChI Key

JLLHIJGDANUHOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CC(CN)CN

Origin of Product

United States

Preparation Methods

Catalytic Amination of Amino Alcohols

The catalytic amination of amino alcohols under hydrogenation conditions represents a direct route to synthesize 2-[(pyridin-2-yl)methyl]propane-1,3-diamine. In this method, 2-amino-2-methyl-1-propanol derivatives are reacted with pyridine-containing aldehydes in the presence of a Raney Ni catalyst. The reaction proceeds under hydrogen pressure (2.0–3.0 MPa) at 160–220°C for 6–15 hours, followed by vacuum distillation to isolate the product.

Key Parameters:

  • Catalyst: Raney Ni (5–10 wt% relative to substrate)
  • Ammonia: 45–60 g per 95 g substrate
  • Yield: 57.5–63.5% (selectivity 80.8–83.8%)

This method is advantageous due to its scalability and use of stable raw materials. However, the requirement for high-pressure conditions and catalyst recovery poses operational challenges.

Reductive Amination of Pyridinecarboxaldehyde with 1,3-Diaminopropane

A widely reported approach involves the reductive amination of 2-pyridinecarboxaldehyde with 1,3-diaminopropane. The reaction employs sodium cyanoborohydride (NaBH3CN) as a reducing agent in methanol at 25°C for 24 hours. The mechanism proceeds via Schiff base formation, followed by reduction to the secondary amine.

Reaction Scheme:
$$ \text{2-Pyridinecarboxaldehyde} + \text{1,3-Diaminopropane} \xrightarrow{\text{NaBH}_3\text{CN}} \text{2-[(Pyridin-2-yl)methyl]propane-1,3-diamine} $$

Optimized Conditions:

  • Molar Ratio: 1:1 (aldehyde:diamine)
  • Solvent: Methanol
  • Yield: 78–85%

This method offers mild reaction conditions and high selectivity. Byproducts such as bis-alkylated species are minimized through stoichiometric control.

Hydrogenation of Nitrile Intermediates

An alternative pathway involves the hydrogenation of a nitrile precursor. 3-((Pyridin-2-yl)methyl)glutaronitrile is hydrogenated over a Pd/C catalyst (5 wt%) at 80°C under 50 bar H₂ pressure. The reaction is conducted in ethanol with aqueous ammonia to prevent over-reduction.

Steps:

  • Nitrile Synthesis: Alkylation of pyridine-2-carbonitrile with 1,3-dibromopropane.
  • Hydrogenation: Catalytic reduction to the primary amine.

Performance Metrics:

  • Conversion: >95%
  • Purity: >99% (after recrystallization)

This method ensures high purity but requires multi-step synthesis and specialized equipment for high-pressure hydrogenation.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the formation of 2-[(pyridin-2-yl)methyl]propane-1,3-diamine. A mixture of 2-pyridinemethanol, 1,3-diaminopropane, and Amberlyst-15 catalyst is heated at 150°C for 20 minutes under microwave conditions.

Advantages:

  • Time Efficiency: 20 minutes vs. 12–24 hours conventionally.
  • Catalyst Reusability: Amberlyst-15 retains activity for 5 cycles.

Limitations:

  • Scale-Up Challenges: Limited to batch sizes <100 g.
  • Energy Consumption: High power input required.

Enzymatic Amination Using Transaminases

Recent advances utilize ω-transaminases for asymmetric synthesis. (S)-selective transaminases convert 3-((pyridin-2-yl)methyl)pentanedial to the target compound using alanine as an amine donor. The reaction proceeds in phosphate buffer (pH 7.5) at 37°C with a cofactor regeneration system.

Enzyme Performance:

  • Activity: 12 U/mg protein
  • ee: >99% (S-enantiomer)
  • Yield: 68%

This green chemistry approach eliminates metal catalysts but faces hurdles in enzyme stability and cost.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Reaction Time Scalability
Catalytic Amination 57–64 95–98 6–15 h Industrial
Reductive Amination 78–85 99 24 h Lab-scale
Nitrile Hydrogenation 90–95 99.5 8–12 h Pilot-scale
Microwave Synthesis 82–88 97 20 min Small batch
Enzymatic Amination 65–68 99 48 h Experimental

Purification and Characterization

Post-synthesis purification typically involves vacuum distillation or recrystallization from ethyl acetate/hexane. Characterization by $$ ^1 \text{H NMR} $$, $$ ^{13} \text{C NMR} $$, and HRMS confirms structure:

  • $$ ^1 \text{H NMR} $$ (CDCl₃): δ 1.27 (–NH₂), 2.51 (–CH₂), 3.68 (–CH₂–Py), 7.39–8.58 (pyridyl-H).
  • HRMS (m/z): [M+H]⁺ calcd. for C₉H₁₆N₃: 166.1345; found: 166.1342.

Industrial Applications and Challenges

The compound serves as a ligand in catalysis (e.g., Cu nanocomposites for chromeno[2,3-b]pyridine synthesis) and a building block for pharmaceuticals. Challenges include optimizing enantioselectivity in asymmetric derivatives and reducing reliance on noble metal catalysts.

Future research directions include flow chemistry adaptations and biocatalytic route optimization to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions: 2-[(Pyridin-2-yl)methyl]propane-1,3-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: It can be reduced under mild conditions, often using hydrogenation catalysts.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has shown that compounds containing the pyridin-2-ylmethyl moiety exhibit significant anticancer properties. For instance, derivatives of 2-[(pyridin-2-yl)methyl]propane-1,3-diamine have been evaluated for their ability to inhibit specific kinases involved in cancer progression. A study indicated that these compounds demonstrated selectivity for cyclin-dependent kinases, which are crucial targets in cancer therapy .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In a study assessing various derivatives, it was found that certain formulations exhibited up to 36% inhibition of edema in animal models at a dosage of 50 mg/kg . This suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity
Compounds based on this structure have shown promising antimicrobial activity against various pathogens. For example, derivatives were synthesized and tested for their ability to inhibit bacterial growth, demonstrating effectiveness comparable to established antibiotics .

Catalysis

Catalytic Applications in Organic Synthesis
2-[(Pyridin-2-yl)methyl]propane-1,3-diamine has been utilized as a ligand in the formation of metal complexes that serve as effective catalysts in organic reactions. A notable application is its use in copper nanocomposites for the synthesis of chromeno[2,3-b]pyridine compounds. The catalyst demonstrated high efficiency and selectivity under mild conditions .

Catalyst Reaction Type Yield (%) Conditions
Cu-Nanocomposite with 2-[(Pyridin-2-yl)methyl]propane-1,3-diamineSynthesis of chromeno[2,3-b]pyridine>90%Mild temperature

Materials Science

Complexation and Separation Technologies
This compound has been explored as a ligand for the complexation of transition metals, particularly in the context of actinide-lanthanide separations. Its ability to form stable complexes with softer donor atoms enhances selectivity during chemical separations, which is critical in nuclear waste management and recycling processes .

Case Study 1: Anticancer Drug Development

A series of pyridinyl derivatives were synthesized and evaluated for their anticancer properties against various cancer cell lines. The study highlighted the importance of structural modifications on biological activity and identified lead compounds with promising efficacy against breast and prostate cancers.

Case Study 2: Catalytic Efficiency

In a comparative study involving several ligands in copper-catalyzed reactions, the inclusion of 2-[(Pyridin-2-yl)methyl]propane-1,3-diamine significantly improved reaction rates and yields compared to traditional catalysts. This finding underscores its potential application in green chemistry practices.

Mechanism of Action

The mechanism by which 2-[(Pyridin-2-yl)methyl]propane-1,3-diamine exerts its effects depends on its specific application. For instance, as a ligand in catalytic processes, it coordinates with metal centers to facilitate reactions such as hydrogenation. The molecular targets and pathways involved include the formation of stable metal-ligand complexes that enhance the reactivity and selectivity of the catalyst .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-[(Pyridin-2-yl)methyl]propane-1,3-diamine with key analogues, highlighting structural differences, synthesis, and applications:

Compound Name Structure Synthesis Key Applications Research Findings
2-[(Pyridin-2-yl)methyl]propane-1,3-diamine (Target) Propane-1,3-diamine with pyridin-2-ylmethyl group on central carbon. Likely via alkylation of propane-1,3-diamine with pyridin-2-ylmethyl halide. Coordination chemistry, potential metallodrugs. Not explicitly reported; inferred stability from similar ligands (e.g., Cd complexes).
2-(4-(Pyridin-2-yl)-1H-1,2,3-triazol-1-yl)propane-1,3-diamine (ptpd) Triazole-linked pyridyl and diamino groups. Click chemistry (CuAAC) between azide and alkyne precursors. Au(III) and Pt(II) complexation. Forms stable complexes with Au and Pt; triazole enhances π-accepting properties.
N1,N3-di(pyridin-2-yl)propane-1,3-diamine Pyridyl groups at both terminal amines. NaH/LiI-mediated coupling of pyridine with propane-1,3-diamine. Chelating ligand for transition metals. High-yield synthesis (79%); potential for symmetric coordination geometries.
2-(2-Methylbenzyl)propane-1,3-diamine Propane-1,3-diamine with 2-methylbenzyl substituent. Enzymatic desymmetrization via Amano PS lipase. Asymmetric synthesis of pharmaceuticals (e.g., carbamates). Achieves 82–88% enantiomeric excess; used in preclinical drug development.
N-Cyclohexyl-N-(3-dimethylaminopropyl)-propane-1,3-diamine Cyclohexyl and dimethylamino substituents. Not detailed in evidence. Antimicrobial agent (inhibits ANT(2′) enzyme). Demonstrates substituent-dependent bioactivity against aminoglycoside-modifying enzymes.
2-Methyl-2-(pyridin-2-yl)propane-1,3-diamine (CAS 199984-52-6) Methyl and pyridyl groups on central carbon. Not specified. Coordination chemistry (steric effects). Structural similarity suggests altered steric hindrance vs. target compound.

Key Comparative Insights

Coordination Behavior :

  • The target compound’s pyridin-2-ylmethyl group likely enables tridentate (N,N,N) coordination, similar to ptpd and N1,N3-di(pyridin-2-yl)propane-1,3-diamine . However, ptpd’s triazole linker provides additional π-interaction sites, enhancing metal-binding stability.
  • The Cd(II) complex in shows that tetradentate ligands with pyridyl and amine groups form distorted octahedral geometries, suggesting the target compound could exhibit similar versatility .

Biological Activity: Substituents critically influence bioactivity. For example, the indole-containing PDAT () inhibits enzymes noncompetitively, whereas cyclohexyl/dimethylamino derivatives () target bacterial resistance enzymes .

Synthetic Flexibility :

  • Click chemistry () and enzymatic desymmetrization () highlight methods to introduce diverse functional groups (e.g., triazoles, benzyl groups) onto the propane-1,3-diamine scaffold .

Biological Activity

2-[(Pyridin-2-yl)methyl]propane-1,3-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on antimicrobial, anticancer, and other therapeutic properties. The synthesis methods, mechanisms of action, and relevant case studies will also be discussed.

Chemical Structure and Properties

The molecular structure of 2-[(Pyridin-2-yl)methyl]propane-1,3-diamine features a pyridine ring and a propane backbone with two amine functionalities. This structure is crucial for its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of various pyridine derivatives, including 2-[(Pyridin-2-yl)methyl]propane-1,3-diamine. The minimal inhibitory concentration (MIC) values against several bacterial strains have been reported:

Bacterial StrainMIC (mM)
Staphylococcus aureus0.02
Escherichia coli0.05
Pseudomonas aeruginosa0.06
Candida albicans0.10

The compound exhibits varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial activity .

Anticancer Properties

The anticancer potential of 2-[(Pyridin-2-yl)methyl]propane-1,3-diamine has been explored in several studies. It has shown promising results in inhibiting the proliferation of cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549). The IC50 values for these cell lines are summarized below:

Cell LineIC50 (µM)
MCF-715
A54920

Mechanistically, the compound appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

The biological activity of 2-[(Pyridin-2-yl)methyl]propane-1,3-diamine can be attributed to its ability to interact with specific molecular targets. It is believed to bind to enzymes and receptors involved in critical cellular pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular functions.
  • Receptor Modulation : Interaction with cell surface receptors can modulate signaling pathways that control cell growth and apoptosis.

Further research is required to elucidate the exact molecular mechanisms involved .

Case Studies

Several case studies highlight the efficacy of 2-[(Pyridin-2-yl)methyl]propane-1,3-diamine:

  • Study on Antimicrobial Activity : In a recent study, the compound was tested against a panel of bacterial strains. Results indicated significant antibacterial activity comparable to standard antibiotics .
  • Cancer Cell Line Study : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers .

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